molecular formula C23H21BrO4 B5227740 2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE

2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE

Cat. No.: B5227740
M. Wt: 441.3 g/mol
InChI Key: MSTIFNHXQYWWQQ-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group, an oxoethyl group, and a hydroxycyclohexyl-ethynyl benzoate moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOATE stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to act as a photosensitizer with AIE properties further distinguishes it from other similar compounds.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-[2-(1-hydroxycyclohexyl)ethynyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrO4/c24-20-10-8-18(9-11-20)21(25)16-28-22(26)19-6-4-17(5-7-19)12-15-23(27)13-2-1-3-14-23/h4-11,27H,1-3,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTIFNHXQYWWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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